molecular formula C9H10ClNO B3392090 Methyl(3-methylphenyl)carbamyl chloride CAS No. 70067-80-0

Methyl(3-methylphenyl)carbamyl chloride

Cat. No.: B3392090
CAS No.: 70067-80-0
M. Wt: 183.63 g/mol
InChI Key: DNTPOBUQPMRENX-UHFFFAOYSA-N
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Description

Methyl(3-methylphenyl)carbamyl chloride, also known as N-methyl-N-(3-methylphenyl)carbamoyl chloride, is an organic compound with the molecular formula C9H10ClNO. It is a derivative of carbamoyl chloride and is characterized by the presence of a methyl group attached to the nitrogen atom and a 3-methylphenyl group attached to the carbamoyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(3-methylphenyl)carbamyl chloride can be synthesized through the reaction of 3-methylphenyl isocyanate with methyl chloride in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride group. The reaction can be represented as follows:

3-Methylphenyl isocyanate+Methyl chlorideMethyl(3-methylphenyl)carbamyl chloride\text{3-Methylphenyl isocyanate} + \text{Methyl chloride} \rightarrow \text{this compound} 3-Methylphenyl isocyanate+Methyl chloride→Methyl(3-methylphenyl)carbamyl chloride

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl(3-methylphenyl)carbamyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carbamic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous solutions are used under mild acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Products include N-methyl-N-(3-methylphenyl)carbamates, thiocarbamates, and ureas.

    Hydrolysis: The major product is N-methyl-N-(3-methylphenyl)carbamic acid.

    Reduction: The major product is N-methyl-3-methylaniline.

Scientific Research Applications

Methyl(3-methylphenyl)carbamyl chloride has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of methyl(3-methylphenyl)carbamyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The chloride group is a good leaving group, allowing the compound to react with nucleophiles such as amines, alcohols, and thiols. This reactivity makes it useful in the modification of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-phenylcarbamoyl chloride
  • N-methyl-N-(4-methylphenyl)carbamoyl chloride
  • N-methyl-N-(2-methylphenyl)carbamoyl chloride

Uniqueness

Methyl(3-methylphenyl)carbamyl chloride is unique due to the presence of the 3-methylphenyl group, which imparts specific steric and electronic properties to the compound. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of specialized organic compounds.

Properties

IUPAC Name

N-methyl-N-(3-methylphenyl)carbamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7-4-3-5-8(6-7)11(2)9(10)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTPOBUQPMRENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716937
Record name Methyl(3-methylphenyl)carbamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70067-80-0
Record name N-Methyl-N-(3-methylphenyl)carbamic chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70067-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl(3-methylphenyl)carbamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl(3-methylphenyl)carbamyl chloride
Reactant of Route 2
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